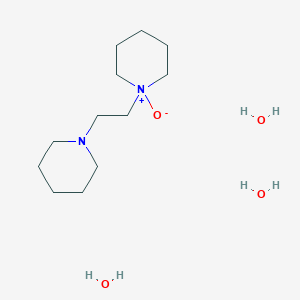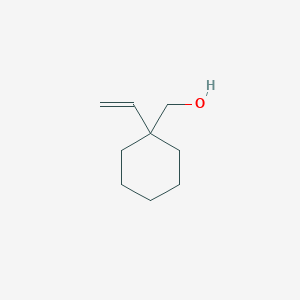
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate is a chemical compound with the molecular formula C10H22N2O4 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate typically involves the oxidation of piperidine derivatives. One common method is the reaction of 1-(2-piperidin-1-ylethyl)piperidine with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The trihydrate form is obtained by crystallization from an aqueous solution.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its original piperidine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized piperidine derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Oxido-1-(2-phenylethyl)piperidin-1-ium
- 1-(2-oxo-2-piperidin-1-ylethyl)piperazine
Uniqueness
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate is unique due to its specific piperidine-based structure and the presence of the oxido group. This structural feature distinguishes it from other piperidine derivatives and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
112613-41-9 |
|---|---|
Formule moléculaire |
C12H30N2O4 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
1-oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate |
InChI |
InChI=1S/C12H24N2O.3H2O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13;;;/h1-12H2;3*1H2 |
Clé InChI |
LSZYDSLPLBBQJC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC[N+]2(CCCCC2)[O-].O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)

![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)


![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)

![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

